

Application Notes and Protocols: In Vitro Antibacterial Microdilution Assay for Nevadensin

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Compound of Interest		
Compound Name:	Nevadensin	
Cat. No.:	B1678647	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevadensin, a naturally occurring flavonoid, has demonstrated promising antibacterial properties against a range of bacterial pathogens.[1][2] This document provides a detailed protocol for determining the in vitro antibacterial activity of **nevadensin** using the broth microdilution method. This assay is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium. The protocols outlined here are based on established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[3][4]

Data Presentation: Antibacterial Activity of Nevadensin

The antibacterial efficacy of **nevadensin** has been evaluated against several bacterial species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.



Bacterium	MIC (μg/mL)	MBC (µg/mL)	Reference
Streptococcus sanguinis	3750	15000	[5][6]
Streptococcus mutans	900	7200	[7][8]
Bacillus subtilis	590 - 2860	590 - 12720	[9]
Staphylococcus aureus	590 - 2860	590 - 12720	[9]
Methicillin-resistant Staphylococcus aureus (MRSA)	590 - 2860	590 - 12720	[9]

Experimental ProtocolsPrinciple of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the MIC of an antimicrobial agent. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Materials and Reagents

- Nevadensin (analytical grade)
- Dimethyl sulfoxide (DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
- Sterile 96-well flat-bottom microtiter plates
- Sterile reservoirs



- Multichannel pipette
- Spectrophotometer
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl)
- Positive control antibiotic (e.g., Gentamicin)
- Negative control (broth only)
- Growth control (broth + bacteria)
- Resazurin sodium salt (optional, for viability indication)

Preparation of Reagents and Bacterial Inoculum

- **Nevadensin** Stock Solution: Prepare a stock solution of **nevadensin** in DMSO. The concentration will depend on the desired final concentration range to be tested. For example, a 10 mg/mL stock solution can be prepared.
- Bacterial Inoculum Preparation:
 - From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay Procedure

• Plate Preparation: Add 100 μ L of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.



Serial Dilution of Nevadensin:

- Add 200 μL of the **nevadensin** working solution (diluted from the stock in CAMHB) to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 μL from the first well to the second well. Mix well by pipetting up and down.
- \circ Continue this serial dilution across the plate to the 10th well. Discard 100 μ L from the 10th well. This will result in a range of **nevadensin** concentrations.

Controls:

- Growth Control (Column 11): Add 100 μL of CAMHB.
- Sterility Control (Column 12): Add 200 μL of uninoculated CAMHB.
- Positive Control: Prepare a serial dilution of a standard antibiotic (e.g., Gentamicin) in separate rows.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to all wells except the sterility control wells. The final volume in each well will be 200 μ L.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Reading the Results:
 - Visually inspect the wells for turbidity. The MIC is the lowest concentration of **nevadensin** at which no visible growth is observed.
 - (Optional) Add 30 μL of resazurin solution (0.015%) to each well and incubate for a further
 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

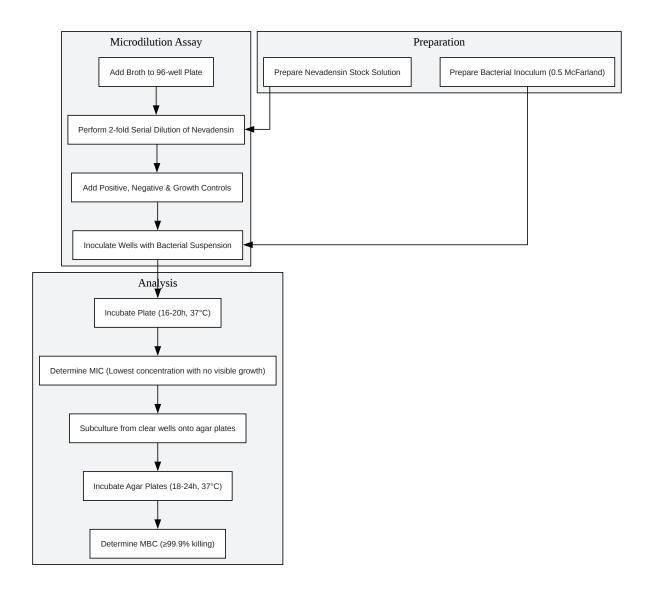
Determination of Minimum Bactericidal Concentration (MBC)



- From the wells showing no visible growth in the MIC assay, subculture 10-100 μ L onto a suitable agar plate (e.g., Mueller-Hinton Agar).
- Incubate the agar plates at 35-37°C for 18-24 hours.
- The MBC is the lowest concentration of **nevadensin** that results in a ≥99.9% reduction in the
 initial bacterial inoculum.

Visualizations Experimental Workflow





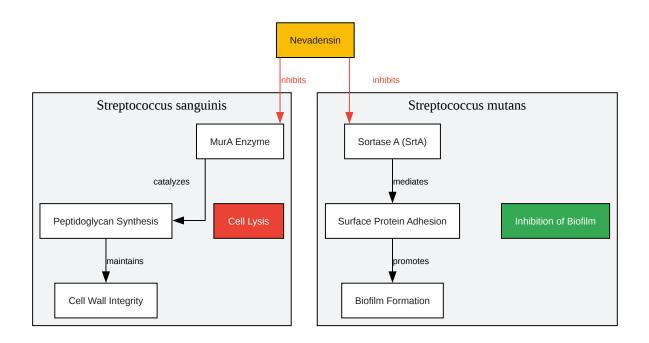
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Caption: Workflow for the in vitro antibacterial microdilution assay of Nevadensin.



Proposed Antibacterial Mechanism of Nevadensin

In silico and in vitro studies suggest that **nevadensin** may exert its antibacterial effect by targeting key bacterial enzymes involved in cell wall synthesis and adhesion.



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Caption: Proposed mechanisms of antibacterial action for **Nevadensin**.

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